molecular formula C9H4BrClFN B2499011 4-Bromo-6-chloro-7-fluoroquinoline CAS No. 1600099-70-4

4-Bromo-6-chloro-7-fluoroquinoline

Cat. No.: B2499011
CAS No.: 1600099-70-4
M. Wt: 260.49
InChI Key: PWVDTYMYFOHCRK-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-7-fluoroquinoline (CAS 1566994-56-6) is a high-purity, tri-halogenated quinoline intermediate of significant value in medicinal chemistry and drug discovery. Its molecular formula is C₉H₄BrClFN, with a molecular weight of 260.49 g/mol . This compound serves as a versatile chemical building block for the synthesis of more complex and potentially bioactive molecules . The strategic placement of three distinct halogens—bromine, chlorine, and fluorine—on the quinoline scaffold creates multiple, orthogonal sites for synthetic elaboration, making it an ideal precursor for structure-activity relationship (SAR) studies . The primary research application of this compound is in the development of novel fluoroquinolone antibiotics and other therapeutic agents . Fluoroquinolones are a critical class of synthetic antibiotics with a history of over half a century, and they remain of intense interest for overcoming antibiotic resistance and expanding pharmacological profiles . The chlorine atom at the C4 position is particularly reactive towards nucleophilic substitution, allowing for the introduction of various amine and other functional groups, a common modification in constructing advanced antibiotic and anticancer scaffolds . Furthermore, the bromine atom at C6 is a strategic handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse aromatic and other substituents . The fluorine atom at C7 is a key feature in many modern pharmaceuticals, known to enhance metabolic stability, influence electronic properties, and improve bioavailability . As a research tool, this compound facilitates the exploration of new hybrid pharmacophore systems. Researchers have utilized similar halogenated quinoline intermediates to develop molecules that are potent inhibitors of DNA topoisomerase II, an enzyme target in cancer therapy, highlighting its potential in anticancer drug discovery . This product is intended for research applications only and is not designed for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-7-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVDTYMYFOHCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Applications of the 4 Bromo 6 Chloro 7 Fluoroquinoline Scaffold

Applications in Materials Science

The inherent photophysical properties of the quinoline (B57606) nucleus, which can be finely tuned by the introduction of various substituents, position its derivatives as promising candidates for advanced materials. While direct and extensive research on 4-Bromo-6-chloro-7-fluoroquinoline in this domain is not widely documented, the applications of closely related halogenated quinolines provide a strong inferential basis for its potential.

Utilization in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are recognized for their utility in the preparation of dyes and as components in the emissive layers of Organic Light-Emitting Diodes (OLEDs). The strategic placement of halogen atoms can influence the HOMO-LUMO energy levels, charge transport properties, and luminescent efficiency of the resulting materials. For instance, related compounds such as 4-bromo-6-fluoroquinoline are noted as intermediates in the synthesis of dyes for OLED applications. The presence of the additional chloro and fluoro substituents on the this compound scaffold is anticipated to further modulate these electronic properties, potentially leading to the development of novel phosphorescent or fluorescent emitters with desirable color purity and stability. However, specific research detailing the integration and performance of this compound in OLED devices is yet to be reported.

Potential in Solar Cell Technologies

The application of quinoline derivatives extends to the field of photovoltaics, particularly in the context of dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). In these technologies, quinoline-based dyes can act as sensitizers, absorbing light and initiating the process of charge separation. The broad absorption spectra and electrochemical stability of certain quinoline derivatives are advantageous for this purpose. The specific substitution pattern of this compound could influence its absorption characteristics and its suitability as a component in solar cell technologies. Analogous to its potential in OLEDs, the utility of 4-bromo-6-fluoroquinoline as an intermediate for solar cell dyes suggests a promising, yet currently unrealized, potential for this compound in this area.

Development of Other Advanced Materials

The reactivity of the carbon-halogen bonds in this compound opens avenues for its incorporation into more complex macromolecular structures, such as polymers and metal-organic frameworks (MOFs). The differential reactivity of the bromo, chloro, and fluoro substituents can allow for selective functionalization, making it a versatile building block for materials with tailored thermal, electronic, or mechanical properties. Research into these specific applications for this compound remains an open area of investigation.

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal centers. This property allows quinoline derivatives to serve as ligands in coordination chemistry, forming complexes with a variety of transition metals. These complexes can exhibit interesting magnetic, optical, and catalytic properties.

The electronic landscape of the quinoline ring in this compound is significantly influenced by the electron-withdrawing nature of the three halogen substituents. This can affect the basicity of the nitrogen atom and, consequently, the strength and nature of the coordination bond with a metal ion. While the coordination chemistry of this specific trifunctionalized quinoline has not been extensively detailed in the literature, it is plausible that it could be employed to synthesize novel metal complexes with potential applications in catalysis, for example, in cross-coupling reactions or asymmetric synthesis.

Intermediate in Complex Organic Synthesis

Perhaps the most immediate and well-established application of this compound is its role as a versatile intermediate in complex organic synthesis. The presence of three distinct halogen atoms at specific positions on the quinoline core provides multiple reaction sites for further chemical transformations.

The carbon-bromine bond at the 4-position is particularly susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of carbon-based substituents, including aryl, alkyl, and alkynyl groups. The chloro and fluoro groups, being less reactive under these conditions, would likely remain intact, allowing for subsequent modifications.

The fluorine atom at the 7-position can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles, allowing for the introduction of oxygen, nitrogen, or sulfur-containing functional groups. The relative reactivity of the C-Cl and C-F bonds towards nucleophilic attack would depend on the specific reaction conditions and the nature of the nucleophile. This differential reactivity is a powerful tool for the regioselective synthesis of highly functionalized quinoline derivatives, which may be precursors to pharmaceutically active compounds or other advanced materials.

While the broader class of halogenated quinolines has been extensively used in this capacity, the specific synthetic routes and target molecules originating from this compound are not yet widely reported, representing a field ripe for further synthetic exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-chloro-7-fluoroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the quinoline core. For example, bromination at the 4-position using NBS (N-bromosuccinimide) in DMF, followed by chlorination at the 6-position with POCl₃ under reflux. Fluorination at the 7-position may employ DAST (diethylaminosulfur trifluoride) or Selectfluor™. Reaction temperatures (e.g., 80–120°C for chlorination) and stoichiometric ratios of reagents are critical for minimizing side products like dihalogenated byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Fluorine’s deshielding effect alters chemical shifts at the 7-position (~δ 160 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 262.94 (C₉H₄BrClF₊N⁺) and fragmentation patterns (e.g., loss of Br or Cl).
  • FT-IR : Identify C-F stretches (~1100 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹) .

Q. How can researchers mitigate solubility challenges during biological assays?

  • Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions (10 mM). For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based formulations. Dynamic light scattering (DLS) can monitor aggregation in PBS buffers .

Advanced Research Questions

Q. How do electronic effects of halogen substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at position 4 is highly reactive in Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), while the chlorine at position 6 stabilizes the quinoline ring via electron-withdrawing effects, reducing unwanted side reactions. Fluorine at position 7 enhances electron deficiency, increasing regioselectivity in Buchwald-Hartwig aminations. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactivity .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL ) is preferred. Key steps:

  • Crystal Growth : Use slow evaporation (dichloromethane/hexane) to obtain diffraction-quality crystals.
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Anisotropic displacement parameters for heavy atoms (Br, Cl). Halogen bonding (C-Br⋯N) often stabilizes the lattice .

Q. How do substitution patterns affect antimicrobial activity compared to analogs like 6-Bromo-4-chloroquinoline?

  • Methodological Answer : Perform SAR studies using:

  • Microplate Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Docking Simulations (AutoDock Vina) : Compare binding affinities to DNA gyrase. The 7-fluoro group in this compound enhances hydrophobic interactions in the enzyme’s active site, improving IC₅₀ by 2–3× versus non-fluorinated analogs .

Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies arise from solvent polarity and temperature. Use the shake-flask method :

Saturate the compound in solvent (e.g., water, ethanol) at 25°C.

Filter and quantify via UV-Vis (λ = 280 nm, ε = 1.2×10⁴ M⁻¹cm⁻¹).

Validate with HPLC (C18 column, 70:30 MeOH/H₂O). Results often show logP = 2.8 ± 0.2, indicating moderate lipophilicity .

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